N1-(4-methoxyphenethyl)-N2-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenyl)oxalamide
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Overview
Description
N1-(4-methoxyphenethyl)-N2-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenethyl group, a prop-2-yn-1-yloxybenzoyl group, and an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)-N2-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenyl)oxalamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Methoxyphenethyl Intermediate: This step involves the reaction of 4-methoxyphenethylamine with appropriate reagents to form the desired intermediate.
Formation of the Prop-2-yn-1-yloxybenzoyl Intermediate: This step involves the reaction of 4-(prop-2-yn-1-yloxy)benzoic acid with suitable reagents to form the intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates using oxalyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxyphenethyl)-N2-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
N1-(4-methoxyphenethyl)-N2-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenethyl)-N2-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares the prop-2-yn-1-yloxybenzene moiety.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a similar methoxyphenethyl group.
Uniqueness
N1-(4-methoxyphenethyl)-N2-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenyl)oxalamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H24N2O5 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[4-(4-prop-2-ynoxybenzoyl)phenyl]oxamide |
InChI |
InChI=1S/C27H24N2O5/c1-3-18-34-24-14-8-21(9-15-24)25(30)20-6-10-22(11-7-20)29-27(32)26(31)28-17-16-19-4-12-23(33-2)13-5-19/h1,4-15H,16-18H2,2H3,(H,28,31)(H,29,32) |
InChI Key |
KCFAFIPZMQARCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OCC#C |
Origin of Product |
United States |
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